molecular formula C12H15Cl2N B3047049 Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride CAS No. 134469-47-9

Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride

Cat. No.: B3047049
CAS No.: 134469-47-9
M. Wt: 244.16 g/mol
InChI Key: QTWWKLQMPFBXQB-UHFFFAOYSA-N
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Description

Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are nitrogen-containing compounds with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride typically involves the cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile or dichloroacetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of efficient catalytic processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of recyclable catalysts and solvent-free conditions are some of the strategies employed in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce isoquinoline N-oxides, while reduction reactions may yield dihydroisoquinolines .

Scientific Research Applications

Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and properties. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

1-(chloromethyl)-3,3-dimethyl-4H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN.ClH/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12;/h3-6H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWWKLQMPFBXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CCl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627622
Record name 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134469-47-9
Record name 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride
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Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride
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Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride
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Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride
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Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride
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Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride

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